An In-Depth Technical Guide to 3-Bromobenzenesulfonic Acid (CAS: 22033-09-6)
An In-Depth Technical Guide to 3-Bromobenzenesulfonic Acid (CAS: 22033-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzenesulfonic acid (CAS number 22033-09-6), a key intermediate in the chemical and pharmaceutical industries. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its significant applications, particularly in the synthesis of dyes and active pharmaceutical ingredients (APIs). Safety and handling procedures are also summarized to ensure its proper use in a laboratory and industrial setting.
Introduction
3-Bromobenzenesulfonic acid is an organosulfur compound with the chemical formula C₆H₅BrO₃S. It belongs to the class of aromatic sulfonic acids, characterized by a sulfonic acid group (-SO₃H) and a bromine atom attached to a benzene (B151609) ring at the meta position.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[1][2] Its strong acidic nature and the presence of a reactive bromine atom allow for a variety of chemical transformations, making it a versatile intermediate in the production of a wide range of organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromobenzenesulfonic acid is presented in the table below. While some properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a general characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 22033-09-6 | [1] |
| Molecular Formula | C₆H₅BrO₃S | [1][3] |
| Molecular Weight | 237.07 g/mol | [3] |
| Appearance | White to light yellow solid or liquid/semi-solid | [1] |
| Melting Point | Approximately 100°C (decomposes) | [4] |
| Boiling Point | Not available | [5] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥95% | [5] |
Synthesis of 3-Bromobenzenesulfonic Acid
The synthesis of 3-Bromobenzenesulfonic acid is typically achieved through a two-step electrophilic aromatic substitution reaction starting from benzene. The key is the order of the substitution reactions to achieve the desired meta-substitution pattern.
Synthesis Workflow
The logical workflow for the synthesis is to first introduce the sulfonic acid group, which is a meta-directing group, followed by bromination.
Caption: Synthesis workflow for 3-Bromobenzenesulfonic acid.
Experimental Protocol: Synthesis of 3-Bromobenzenesulfonic Acid
This protocol describes a general laboratory-scale procedure for the synthesis of 3-Bromobenzenesulfonic acid.
Step 1: Sulfonation of Benzene to Benzenesulfonic Acid [2][6][7][8]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add concentrated sulfuric acid.
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Addition of Benzene: While stirring, slowly add benzene to the sulfuric acid.
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Heating: Heat the reaction mixture under reflux for several hours. The reaction can also be performed by warming with fuming sulfuric acid (oleum) at 40°C for a shorter duration.[8]
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Work-up: After cooling, the reaction mixture contains benzenesulfonic acid.
Step 2: Bromination of Benzenesulfonic Acid [2][6]
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Catalyst Addition: To the cooled benzenesulfonic acid from the previous step, add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
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Addition of Bromine: Slowly add bromine (Br₂) to the reaction mixture. The sulfonic acid group on the benzene ring directs the incoming bromine to the meta position.[2][6]
-
Reaction Completion: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
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Isolation and Purification: The product, 3-Bromobenzenesulfonic acid, can be isolated by quenching the reaction with water and then purified by recrystallization or other chromatographic techniques.
Applications in Drug Development and Organic Synthesis
3-Bromobenzenesulfonic acid serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The sulfonic acid group can be used to impart water solubility, while the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions.
While a specific, widely marketed drug that directly uses 3-Bromobenzenesulfonic acid as a starting material is not prominently documented in publicly available literature, aromatic sulfonic acids, in general, are widely used in the pharmaceutical industry.[9] They can act as catalysts in synthesis, be part of the final API structure, or be used to form stable salts of drug molecules.[9][10]
The general utility of bromo-substituted aromatic compounds as intermediates is well-established in drug discovery for the synthesis of complex molecules.
General Reaction Scheme for Further Synthesis
The presence of the bromine atom allows for various coupling reactions, such as Suzuki or Heck couplings, to introduce more complex functionalities.
Caption: General scheme for further functionalization.
Safety and Handling
3-Bromobenzenesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | Corrosion | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |
Handling Recommendations:
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Work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
3-Bromobenzenesulfonic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of dyes and potentially as a building block for pharmaceutical compounds. Its synthesis from benzene via sulfonation followed by bromination is a standard procedure in organic chemistry. Proper handling and adherence to safety protocols are essential when working with this corrosive compound. Further research into its applications in the development of novel APIs could unveil new opportunities for this important molecule.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. homework.study.com [homework.study.com]
- 3. 22033-09-6|3-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 4. Buy 3-Bromobenzenesulfonic acid (EVT-389310) | 22033-09-6 [evitachem.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. brainly.com [brainly.com]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. capitalresin.com [capitalresin.com]
- 10. hnsincere.com [hnsincere.com]
